molecular formula C22H28N4O4S B2906994 N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899749-62-3

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2906994
CAS No.: 899749-62-3
M. Wt: 444.55
InChI Key: FTNPKXUQCITUHR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a hexahydroquinazolinyl thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide can be achieved through a multi-step process involving several key reactions:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Synthesis of the Hexahydroquinazolinyl Intermediate: This involves the reaction of anthranilic acid with an appropriate aldehyde and a primary amine to form the hexahydroquinazolinone structure.

    Thioacetamide Formation: The hexahydroquinazolinyl intermediate is then reacted with thioacetic acid to introduce the thioacetamide group.

    Coupling Reaction: Finally, the benzo[d][1,3]dioxole moiety is coupled with the hexahydroquinazolinyl thioacetamide intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the thioacetamide group.

    Hydrolysis: The thioacetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role as a therapeutic agent or a catalyst in organic reactions. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-thioacetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-methylacetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is unique due to the presence of both the benzo[d][1,3]dioxole and hexahydroquinazolinyl thioacetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-25(2)10-5-11-26-17-7-4-3-6-16(17)21(24-22(26)28)31-13-20(27)23-15-8-9-18-19(12-15)30-14-29-18/h8-9,12H,3-7,10-11,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNPKXUQCITUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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